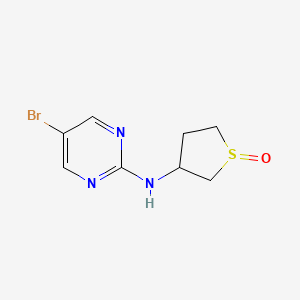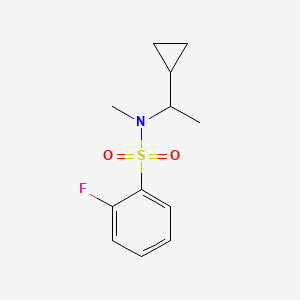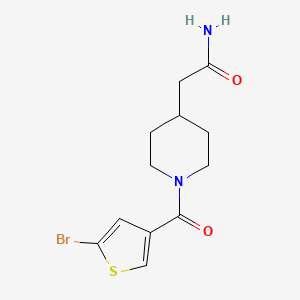![molecular formula C26H16N2O2 B14910803 4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)
4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile is an organic compound with the molecular formula C26H16N2O2 It is known for its unique structure, which consists of two benzene rings connected by an oxygen bridge and two nitrile groups attached to the benzene rings
准备方法
The synthesis of 4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and 4-hydroxybenzonitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The hydroxyl groups of 4-hydroxybenzonitrile react with the biphenyl under the influence of the base, forming the desired product through a nucleophilic substitution reaction.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反应分析
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile groups to primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings react with electrophiles such as halogens or nitro groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of high-performance materials, such as liquid crystals and advanced polymers, due to its thermal stability and unique electronic properties.
作用机制
The mechanism by which 4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π stacking interactions, which can affect the compound’s binding affinity to various receptors and enzymes. These interactions can modulate signaling pathways and biochemical processes, leading to the observed effects.
相似化合物的比较
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile can be compared with other similar compounds, such as:
4,4’-Diaminodiphenylmethane: This compound has similar biphenyl and amine groups but lacks the nitrile groups, leading to different chemical reactivity and applications.
4,4’-Oxydianiline: Similar in structure but with amine groups instead of nitrile groups, used in the production of polyimides and other polymers.
4,4’-Isopropylidenediphenyl-1,1’-diyldioxy: This compound has an isopropylidene bridge instead of an oxygen bridge, affecting its chemical properties and applications.
属性
分子式 |
C26H16N2O2 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
4-[4-[4-(4-cyanophenoxy)phenyl]phenoxy]benzonitrile |
InChI |
InChI=1S/C26H16N2O2/c27-17-19-1-9-23(10-2-19)29-25-13-5-21(6-14-25)22-7-15-26(16-8-22)30-24-11-3-20(18-28)4-12-24/h1-16H |
InChI 键 |
SZPMNHYAQPLNOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)







